Cas no 79868-78-3 ((S)-2-Amino-1,1,3-triphenylpropan-1-ol)

(S)-2-Amino-1,1,3-triphenylpropan-1-ol structure
79868-78-3 structure
Product Name:(S)-2-Amino-1,1,3-triphenylpropan-1-ol
CAS No:79868-78-3
MF:C21H21NO
MW:303.397545576096
MDL:MFCD02684325
CID:562685
PubChem ID:24879402
Update Time:2025-07-18

(S)-2-Amino-1,1,3-triphenylpropan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (S)-2-Amino-1,1,3-triphenylpropan-1-ol
    • (2S)-2-amino-1,1,3-triphenylpropan-1-ol
    • (S)-(?)-2-Amino-1,1,3-triphenyl-1-propanol
    • Benzenepropanol, b-amino-a,a-diphenyl-, (bS)-
    • S-2-amino-1,1,3-triphenylpropan-1-ol
    • (S)-(-)-1,1,3-triphenyl-2-aminopropan-1-ol
    • (S)-(-)-2-amino(1,1,3-triphenylpropanol)
    • (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol
    • (S)-(-)-2-amino-1,1,3-triphenylpropan-1-ol
    • (S)-1-benzyl-2-hydroxy-2,2-diphenylethylamine
    • (S)-2-Amino-1,1,3-triphenyl-1-propanol
    • (S)-Ph3AlaOH
    • (S)-triphenylalanol
    • 554464_ALDRICH
    • AC1ODYY4
    • AG-H-20150
    • ANW-57434
    • CTK5E7203
    • SureCN1262139
    • (βS)-β-Amino-α,α-diphenylbenzenepropanol (ACI)
    • Benzenepropanol, β-amino-α,α-diphenyl-, (S)- (ZCI)
    • (-)-2-Amino-1,1,3-triphenyl-1-propanol
    • (2S)-2-Amino-2-benzyl-1,1-diphenylethanol
    • (βS)-β-amino-α,α-diphenylbenzenepropanol
    • MDL: MFCD02684325
    • Inchi: 1S/C21H21NO/c22-20(16-17-10-4-1-5-11-17)21(23,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20,23H,16,22H2/t20-/m0/s1
    • InChI Key: KBXBDYRXZGBOIH-FQEVSTJZSA-N
    • SMILES: C(C1C=CC=CC=1)(C1C=CC=CC=1)(O)[C@@H](N)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 303.16200
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 320
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.6

Experimental Properties

  • Color/Form: White powder
  • Melting Point: 139-144 °C (lit.)
  • PSA: 46.25000
  • LogP: 4.19280
  • Optical Activity: [α]20/D −83°, c = 1 in chloroform
  • Solubility: Not determined

(S)-2-Amino-1,1,3-triphenylpropan-1-ol Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26; S36
  • Hazardous Material Identification: Xi
  • Safety Term:26-36
  • Risk Phrases:R36/37/38

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(S)-2-Amino-1,1,3-triphenylpropan-1-ol Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Palladium(2+), bis[1,1′-(1S)-[1,1′-binaphthalene]-2,2′-diylbis[1,1-diphenylphosp… Solvents: Chloroform-d ;  rt
Reference
Chiral Discrimination by a Binuclear Pd Complex Sensor Using 31P{1H} NMR
Chen, Zhongxiang; et al, Analytical Chemistry (Washington, 2019, 91(22), 14591-14596

Production Method 2

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Diethyl ether ;  30 min, reflux; 1 h, reflux; reflux → 0 °C
1.2 Solvents: Diethyl ether ;  0 °C; 2 h, reflux
1.3 Reagents: Ammonium chloride Solvents: Water ;  0 °C
Reference
Enantioselective and Regioselective Friedel-Crafts Alkylation of Pyrroles with Nitroalkenes Catalyzed by a Tridentate Schiff Base-Copper Complex
Guo, Fengfeng; et al, Chemistry - A European Journal, 2011, 17(40), 11127-11130

Production Method 3

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Diethyl ether ;  heated; 0.5 h, reflux
1.2 Solvents: Diethyl ether ;  0.5 h, reflux; reflux → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  0 °C
Reference
Asymmetric Henry reaction catalyzed by a copper tridentate chiral schiff-base complex
Lai, Guoyin; et al, Tetrahedron: Asymmetry, 2008, 19(15), 1813-1819

Production Method 4

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  -30 °C → rt; 2 h, reflux
1.2 Solvents: Tetrahydrofuran
Reference
The use of bifunctional catalyst systems in the asymmetric addition of alkynylzinc to aldehydes
Kang, Yong-Feng; et al, Tetrahedron: Asymmetry, 2004, 15(19), 3155-3159

Production Method 5

Reaction Conditions
1.1 Solvents: Diethyl ether ;  1 h, rt; overnight, reflux
Reference
Total Synthesis of the Marine Macrolide Amphidinolide F
Ferrie, Laurent; et al, Organic Letters, 2018, 20(11), 3192-3196

Production Method 6

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  rt → 0 °C; 30 min, 0 °C; overnight, 0 °C → rt
1.2 Reagents: Magnesium Solvents: Diethyl ether
1.3 Solvents: Diethyl ether ;  2 h, reflux; overnight, reflux → rt
1.4 Reagents: Ammonium chloride Solvents: Water
Reference
Efficient resolution of 2-phenyl butyric acid
Afraz, Marcel Cyrus; et al, ARKIVOC (Gainesville, 2004, (2), 64-71

Production Method 7

Reaction Conditions
1.1 Solvents: Tetrahydrofuran
Reference
Asymmetric synthesis using chirally modified borohydrides. Part 4. Enantioselective reduction of ketones and oxime ethers with the reagent prepared from borane and polymer-supported (S)-(-)-2-amino-3-(p-hydroxyphenyl)-1,1-diphenylpropan-1-ol
Itsuno, Shinichi; et al, Journal of the Chemical Society, 1985, (12), 2615-19

Production Method 8

Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether ;  rt → 0 °C; reflux; 2 h
2.1 0 °C; overnight, reflux
Reference
Ligand-enabled Ni-catalysed enantioconvergent intermolecular Alkyl-Alkyl cross-coupling between distinct Alkyl halides
Zhao, Wen-Tao ; et al, Nature Communications, 2023, 14(1),

Production Method 9

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Ethanol ;  0 °C; 4 h, reflux
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 8 - 9
2.1 Reagents: Magnesium Solvents: Diethyl ether ;  30 min, reflux; 1 h, reflux; reflux → 0 °C
2.2 Solvents: Diethyl ether ;  0 °C; 2 h, reflux
2.3 Reagents: Ammonium chloride Solvents: Water ;  0 °C
Reference
Enantioselective and Regioselective Friedel-Crafts Alkylation of Pyrroles with Nitroalkenes Catalyzed by a Tridentate Schiff Base-Copper Complex
Guo, Fengfeng; et al, Chemistry - A European Journal, 2011, 17(40), 11127-11130

Production Method 10

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Ethanol ;  0 °C; 4 h, reflux
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 8 - 9, rt
2.1 Reagents: Magnesium Solvents: Diethyl ether ;  heated; 0.5 h, reflux
2.2 Solvents: Diethyl ether ;  0.5 h, reflux; reflux → 0 °C
2.3 Reagents: Ammonium chloride Solvents: Water ;  0 °C
Reference
Asymmetric Henry reaction catalyzed by a copper tridentate chiral schiff-base complex
Lai, Guoyin; et al, Tetrahedron: Asymmetry, 2008, 19(15), 1813-1819

Production Method 11

Reaction Conditions
1.1 Reagents: Thionyl chloride
2.1 Solvents: Diethyl ether
Reference
Redox Enantioselective Catalysis: Generation and Reactivity of Oxo-Radical Anions through Chiral Titanium Complexes
Courmarcel, James, 2003, , ,

Production Method 12

Reaction Conditions
1.1 Reagents: Thionyl chloride ;  0 °C; 16 h, rt
2.1 Solvents: Diethyl ether ;  0 °C; 24 h, rt
Reference
Thiourea fused γ-amino alcohol organocatalysts for asymmetric Mannich reaction of β-keto active methylene compounds with imines
Nomura, Miku; et al, RSC Advances, 2023, 13(6), 3715-3722

Production Method 13

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water ;  rt
2.1 Solvents: Diethyl ether ;  rt; 18 h, 60 °C
2.2 Reagents: Water ;  cooled
Reference
Catalytic enantioselective Steglich rearrangements using chiral N-heterocyclic carbenes
Campbell, Craig D.; et al, Tetrahedron: Asymmetry, 2011, 22(7), 797-811

Production Method 14

Reaction Conditions
1.1 Solvents: Diethyl ether ;  0 °C; overnight, rt
Reference
Asymmetric Epoxidation of Chalcones Promoted by Chiral Schiff Bases and Amino Alcohols
Shen, Tianhua; et al, Journal of the Chemical Society of Pakistan, 2013, 35(5), 1356-1360

Production Method 15

Reaction Conditions
1.1 Solvents: Diethyl ether ;  0 °C; overnight, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  cooled
Reference
Asymmetric Henry reaction catalyzed by Cu(I)-based chiral amino alcohol complex
Shen, Tianhua; et al, Turkish Journal of Chemistry, 2013, 37(6), 966-977

Production Method 16

Reaction Conditions
1.1 Solvents: Diethyl ether
Reference
Redox Enantioselective Catalysis: Generation and Reactivity of Oxo-Radical Anions through Chiral Titanium Complexes
Courmarcel, James, 2003, , ,

Production Method 17

Reaction Conditions
Reference
A short synthesis of (S)-α-(diphenylmethyl)alkyl amines from amino acids
O'Hagan, David; et al, Tetrahedron: Asymmetry, 1999, 10(6), 1189-1192

Production Method 18

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Diethyl ether
1.2 Solvents: Diethyl ether
1.3 Solvents: Water
Reference
A useful modification of the Evans auxiliary. 4-Isopropyl-5,5-diphenyloxazolidin-2-one
Hintermann, Tobias; et al, Helvetica Chimica Acta, 1998, 81(11), 2093-2126

Production Method 19

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  0 °C; overnight, rt
1.2 Reagents: Potassium carbonate Solvents: Water ;  0 °C; 10 min, 0 °C
1.3 Solvents: Diethyl ether ;  1 h, rt; overnight, reflux
Reference
Amphidinolides F and C2: An Odyssey in Total Synthesis
Ferrie, Laurent; et al, Journal of Organic Chemistry, 2022, 87(2), 1110-1123

Production Method 20

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  0 °C; overnight, rt
1.2 Reagents: Potassium carbonate Solvents: Dichloromethane ,  Water ;  10 min, 0 °C
1.3 Solvents: Diethyl ether ;  1 h, rt; overnight, reflux
Reference
Total Synthesis of the Marine Macrolide Amphidinolide F
Ferrie, Laurent; et al, Organic Letters, 2018, 20(11), 3192-3196

Production Method 21

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  rt
1.2 8 h, cooled
1.3 Reagents: Ammonium chloride Solvents: Water
Reference
Synthesis of chiral amino alcohol palladium(II) complexes
Bai, Haiyu; et al, Huagong Shikan, 2008, 22(3), 5-6

Production Method 22

Reaction Conditions
1.1 Solvents: Diethyl ether ;  rt; 18 h, 60 °C
1.2 Reagents: Water ;  cooled
Reference
Catalytic enantioselective Steglich rearrangements using chiral N-heterocyclic carbenes
Campbell, Craig D.; et al, Tetrahedron: Asymmetry, 2011, 22(7), 797-811

Production Method 23

Reaction Conditions
1.1 Solvents: Diethyl ether ;  1 h, rt; overnight, reflux
Reference
Amphidinolides F and C2: An Odyssey in Total Synthesis
Ferrie, Laurent; et al, Journal of Organic Chemistry, 2022, 87(2), 1110-1123

Production Method 24

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols
Itsuno, Shinichi; et al, Journal of the Chemical Society, 1985, (10), 2039-44

Production Method 25

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Dimethylformamide
1.2 Solvents: Tetrahydrofuran
Reference
Preparation and Optimization of Polymer-Supported and Amino Alcohol Based Enantioselective Reagents and Catalysts
Luis, S. V.; et al, Industrial & Engineering Chemistry Research, 2003, 42(24), 5977-5982

Production Method 26

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  24 h, reflux
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Hydrochloric acid Solvents: Methanol ,  Dichloromethane ,  Water
Reference
Development of small focused libraries of supported amino alcohols as an efficient strategy for the optimization of enantioselective heterogeneous catalysts for the ZnEt2 addition to benzaldehyde
Isabel Burguete, M.; et al, Tetrahedron, 2003, 59(10), 1797-1804

Production Method 27

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  0 °C; overnight, rt
1.2 Reagents: Potassium carbonate Solvents: Water ;  0 °C; 10 min, 0 °C
2.1 Solvents: Diethyl ether ;  1 h, rt; overnight, reflux
Reference
Amphidinolides F and C2: An Odyssey in Total Synthesis
Ferrie, Laurent; et al, Journal of Organic Chemistry, 2022, 87(2), 1110-1123

Production Method 28

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  0 °C; overnight, rt
1.2 Reagents: Potassium carbonate Solvents: Dichloromethane ,  Water ;  10 min, 0 °C
2.1 Solvents: Diethyl ether ;  1 h, rt; overnight, reflux
Reference
Total Synthesis of the Marine Macrolide Amphidinolide F
Ferrie, Laurent; et al, Organic Letters, 2018, 20(11), 3192-3196

Production Method 29

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Dimethylformamide ;  24 h, 65 °C
1.2 Solvents: Methanol ,  Water
2.1 Solvents: Tetrahydrofuran ;  24 h, reflux
2.2 Solvents: Tetrahydrofuran
2.3 Reagents: Hydrochloric acid Solvents: Methanol ,  Dichloromethane ,  Water
Reference
Development of small focused libraries of supported amino alcohols as an efficient strategy for the optimization of enantioselective heterogeneous catalysts for the ZnEt2 addition to benzaldehyde
Isabel Burguete, M.; et al, Tetrahedron, 2003, 59(10), 1797-1804

(S)-2-Amino-1,1,3-triphenylpropan-1-ol Raw materials

(S)-2-Amino-1,1,3-triphenylpropan-1-ol Preparation Products

Additional information on (S)-2-Amino-1,1,3-triphenylpropan-1-ol

Introduction to (S)-2-Amino-1,1,3-triphenylpropan-1-ol (CAS No. 79868-78-3)

The compound (S)-2-Amino-1,1,3-triphenylpropan-1-ol, identified by its CAS number 79868-78-3, is a fascinating molecule with significant implications in the field of chiral chemistry and pharmaceutical research. This enantiomerically pure compound has garnered attention due to its unique structural features and potential applications in drug development. The presence of three phenyl groups in its molecular framework imparts distinct electronic and steric properties, making it a valuable scaffold for designing novel therapeutic agents.

In recent years, the demand for enantiomerically pure compounds has surged in the pharmaceutical industry, driven by the realization that the biological activity of a drug can be profoundly influenced by its stereochemistry. The (S)-configuration of this compound is particularly noteworthy, as it often correlates with enhanced pharmacological efficacy and reduced side effects compared to its racemic counterpart. This has spurred extensive research into the synthesis and applications of such chiral molecules.

The synthesis of (S)-2-Amino-1,1,3-triphenylpropan-1-ol presents a significant challenge due to the need for high enantioselectivity. Traditional synthetic routes often rely on chiral auxiliaries or catalysts to achieve the desired stereoselectivity. Recent advancements in asymmetric catalysis have provided more efficient and sustainable methods for producing enantiomerically pure compounds. For instance, transition metal-catalyzed reactions have emerged as powerful tools for constructing complex chiral molecules with high precision.

One of the most promising approaches involves the use of palladium-based catalysts in cross-coupling reactions. These catalysts can facilitate the formation of carbon-carbon bonds with high selectivity, enabling the construction of the intricate phenyl-substituted backbone of this compound. Additionally, biocatalytic methods, such as enzymatic resolution or dynamic kinetic resolutions, have been explored as alternative strategies for achieving enantioenrichment. These methods often offer superior sustainability and scalability compared to traditional chemical approaches.

The structural motif of (S)-2-Amino-1,1,3-triphenylpropan-1-ol has also inspired investigations into its potential biological activities. The combination of an amino group and multiple phenyl rings suggests that this compound may exhibit properties such as protein binding affinity and metabolic stability. These characteristics are highly desirable in drug design, as they can enhance drug bioavailability and target specificity. Preliminary computational studies have indicated that this molecule may interact with various biological targets, including enzymes and receptors involved in critical metabolic pathways.

In particular, the phenyl rings in this compound can serve as hydrogen bond donors or acceptors, facilitating interactions with biological macromolecules. This versatility makes it a versatile scaffold for designing molecules with tailored binding properties. Furthermore, the presence of multiple aromatic rings can enhance lipophilicity, which is another important factor in drug design. By optimizing the substitution pattern on these rings, researchers can fine-tune the pharmacokinetic properties of derived compounds.

Recent studies have also explored the potential applications of this compound in materials science. The rigid aromatic structure and chiral center make it an attractive candidate for designing liquid crystals or supramolecular assemblies with specific optical or electronic properties. Such materials could find applications in display technologies or sensors. Additionally, the enantiomerically pure nature of this compound makes it suitable for studying chirality-induced effects in materials systems.

From a synthetic chemistry perspective, (S)-2-Amino-1,1,3-triphenylpropan-1-ol represents an excellent model system for developing new methodologies for constructing complex chiral molecules. By understanding the challenges and opportunities associated with its synthesis, chemists can devise innovative strategies that could be applied to other challenging targets in drug discovery and materials science. The continued exploration of this compound is likely to yield valuable insights into both fundamental chemical principles and practical applications.

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